2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a versatile chemical compound with significant potential in various scientific research fields. This compound is known for its complex structure, which includes a quinoxaline moiety, a piperidine ring, and a pyridazinone core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of quinoxaline derivatives with piperidine and pyridazinone precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, DMSO, acetonitrile
Catalysts: Palladium, platinum, or other transition metal catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions may produce reduced quinoxaline derivatives .
Scientific Research Applications
2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds such as quinoxaline N-oxides and quinoxaline-2-carboxylates share structural similarities with 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one.
Piperidine derivatives: Compounds like piperidine-4-carboxylates and piperidine-1-carboxamides also exhibit structural similarities
Uniqueness
What sets this compound apart is its unique combination of the quinoxaline, piperidine, and pyridazinone moieties. This combination allows it to participate in a broader range of chemical reactions and enhances its potential for various scientific research applications .
Properties
IUPAC Name |
2-methyl-6-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-23-18(25)7-6-16(22-23)19(26)24-10-8-13(9-11-24)27-17-12-20-14-4-2-3-5-15(14)21-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVTHNVWZTHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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